![molecular formula C7H11BrO2 B1313461 6-Bromo-1,4-dioxaspiro[4.4]nonane CAS No. 82235-82-3](/img/structure/B1313461.png)

6-Bromo-1,4-dioxaspiro[4.4]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

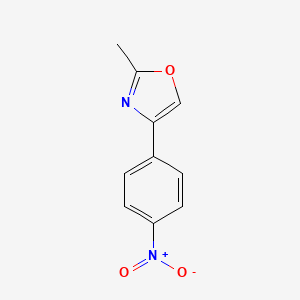

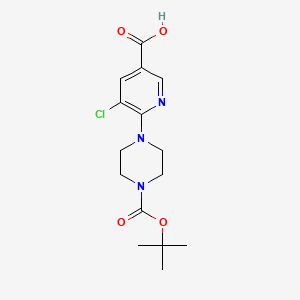

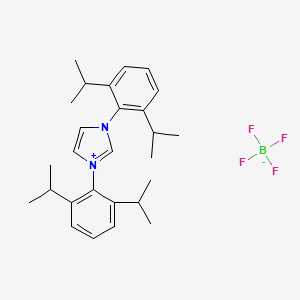

“6-Bromo-1,4-dioxaspiro[4.4]nonane” is a chemical compound with the molecular formula C7H11BrO2 . It has a molecular weight of 207.07 . The compound is also known by its CAS number 82235-82-3 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spiro[4.4]nonane core, which is a type of spirocyclic compound . The compound also contains a bromine atom, which is indicated by the “bromo” prefix in its name .Physical And Chemical Properties Analysis

The compound has a boiling point of 95-100 °C (at a pressure of 15 Torr) and a predicted density of 1.54±0.1 g/cm3 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Bromo-1,4-dioxaspiro[4.4]nonane is an integral compound in the synthesis of multifunctional triazole-containing spiro dilactones. Ghochikyan et al. (2016) demonstrated its role in the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. The bromomethyl group is convertible to an azidomethyl group, which, through a click reaction with alkynes, yields triazole-containing spiro dilactones almost quantitatively (Ghochikyan et al., 2016).

Biological and Pheromone Studies

Spiroacetals like this compound are found widely in nature, particularly in insect secretions. Francke and Kitching (2001) noted its prevalence among volatile, less polar constituents of insect secretions, with significant roles as insect pheromones. For instance, chalcogran, a variant of this compound, is a key component of the male-produced aggregation pheromone of the spruce bark beetle (Francke & Kitching, 2001).

Spiroketalization and Organic Synthesis

Sridharan et al. (2011) described the efficient synthesis of 5,5-spiroketals, including 1,6-dioxaspiro[4.4]nonane derivatives, using a method that involves epoxide opening and oxa-Michael spiroketalization sequence. This methodology facilitates the direct synthesis of important compounds like chalcogran, a beetle pheromone (Sridharan et al., 2011).

Chemical Shifts and Torsional Strain Analysis

Guerrero-Alvarez and Ariza-Castolo (2007) analyzed the relationship between NMR chemical shifts and the dihedral energies of 1,4-dioxaspiro[4.4]nonane, among other spiroacetals. Their findings contribute to understanding the structural and chemical properties of these compounds, offering insights into their behavior in various chemical environments (Guerrero-Alvarez & Ariza-Castolo, 2007).

Mecanismo De Acción

Target of Action

The primary targets of 6-Bromo-1,4-dioxaspiro[4This compound is a derivative of 1,6-dioxaspiro[4.4]nonane, a class of compounds known for their broad spectrum of biological activity . 4]nonane remain to be elucidated.

Mode of Action

The mode of action of 6-Bromo-1,4-dioxaspiro[4It is known that bromination of 1,6-dioxaspiro[44]nonanes proceeds at the 4 and 9 positions of the spiran ring . This suggests that the bromine atom may play a crucial role in the compound’s interaction with its targets.

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-1,4-dioxaspiro[4The compound has a molecular weight of 207.07 and a predicted density of 1.54±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Propiedades

IUPAC Name |

9-bromo-1,4-dioxaspiro[4.4]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVRAPHFXNUTFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)OCCO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513462 |

Source

|

| Record name | 6-Bromo-1,4-dioxaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82235-82-3 |

Source

|

| Record name | 6-Bromo-1,4-dioxaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

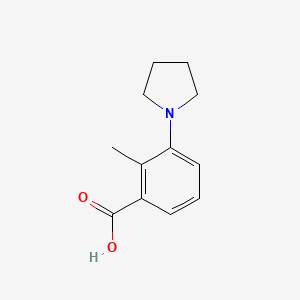

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)